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N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine

Catalog No.
S7206289
CAS No.
M.F
C19H29NO2
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]...

Product Name

N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H29NO2/c1-15(2)22-18-7-5-6-16(12-18)14-20-17-8-11-21-19(13-17)9-3-4-10-19/h5-7,12,15,17,20H,3-4,8-11,13-14H2,1-2H3

InChI Key

RMPZRDRENLPKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC2CCOC3(C2)CCCC3
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine is a chemical compound classified as a spiroamine that has recently garnered significant attention in scientific research and industry. Due to its unique spirocyclic structure and potential biological activity, this compound has immense potential in several fields such as medicine, biotechnology, and agriculture. This paper aims to provide an in-depth analysis of N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine by focusing on its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and applications in scientific experiments.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine is a spirocyclic compound with a molecular formula of C19H29NO2 and a molecular weight of 307.44 g/mol. It is a white to off-white solid with a melting point of 121-123°C. This compound has a complex spirocyclic structure with an amine functional group at one end and a substituted aryl group at the other.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine has several physical and chemical properties that make it an interesting compound for scientific research. It has a low solubility in water but is highly soluble in organic solvents such as methanol, ethanol, and DMSO. It is a relatively stable compound and does not decompose easily when exposed to heat or light.
Several methods have been developed for the synthesis of N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine. The most common method involves the reaction of 3-hydroxybenzyl alcohol with 1-bromo-3-propan-2-yloxybenzene in the presence of a base, followed by amination with (S)-1,2,3,4-tetrahydroisoquinoline. The product is then subjected to cyclization with 2,4-pentanedione to form the spirocyclic compound. The compound can be characterized by various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Several analytical methods have been developed to quantify and detect N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine. High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is commonly used to detect and quantify this compound in biological samples. Other methods such as gas chromatography (GC) and capillary electrophoresis (CE) have also been used to detect this compound.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine has demonstrated potential biological activity in several studies. It has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase pathway. In addition, this compound has shown antimicrobial activity against various pathogens such as Pseudomonas aeruginosa and Candida albicans. Moreover, it has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Studies have demonstrated that N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine is relatively safe and non-toxic at low doses. However, at higher doses, it can cause toxicity and adverse effects such as hepatotoxicity and nephrotoxicity. Therefore, caution should be exercised when administering this compound in scientific experiments.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine has numerous applications in scientific experiments. It can be used as a tool in the development of novel drugs for cancer and microbial infections. This compound can also be used to study the mechanism of action of various biological processes such as apoptosis and inflammation. Additionally, it can be used as a molecular marker in biochemical and genetic assays.
Currently, research on N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine is still in the preclinical stage. Several studies have reported the biological activity of this compound in vitro. However, more studies are needed to explore its potential in vivo, toxicity, and pharmacokinetic properties.
N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine has immense potential in various fields of research and industry. It can be used in the development of novel drugs for cancer and microbial infections. Furthermore, it can have potential applications in agriculture as a biopesticide.
While N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine has promising potential, there are still several limitations and challenges that need to be addressed. One limitation is the lack of in vivo studies to explore its pharmacokinetic properties, metabolism, and toxicity. Moreover, more studies are needed to optimize the synthesis of this compound to make it more efficient and cost-effective. Future research should also focus on exploring the potential of this compound in other fields such as neuroscience and immunology.
1. Optimization of the synthesis of N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine to make it more efficient and cost-effective.
2. Exploration of the potential of this compound in the field of neuroscience and immunology.
3. In vivo studies to explore its pharmacokinetic properties, metabolism, and toxicity.
4. Development of potential drug candidates for cancer and microbial infections.
5. Further characterization of its biological activities and mode of action.
6. Investigation of its potential as a biopesticide.
7. Structural modification of the compound to improve its pharmacological properties and enhance its biological activity.
8. Application of N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine as a molecular marker in biochemical and genetic assays.
9. Studying the effect of this compound on other biological processes.
10. Exploration of its use in therapeutic areas beyond cancer and microbial infections.
In conclusion, N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine is a spirocyclic compound with immense potential in various fields of research and industry. This paper has provided an in-depth analysis of the properties, synthesis and characterization, analytical methods, toxicity, and applications of this compound. While there are still several limitations and challenges that need to be addressed, future research in this area holds immense promise and potential for the development of novel drugs and biopesticides.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.219829168 g/mol

Monoisotopic Mass

303.219829168 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-26-2023

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